2-(3-METHOXYPHENYL)-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE
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Overview
Description
2-(3-METHOXYPHENYL)-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound characterized by its unique structure, which includes a benzo[de]isoquinoline-1,3-dione core substituted with a 3-methoxy-phenyl group and a morpholin-4-yl group.
Preparation Methods
The synthesis of 2-(3-METHOXYPHENYL)-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE typically involves multi-step reactions. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Industrial production methods often employ solventless conditions and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
2-(3-METHOXYPHENYL)-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under mild conditions to form corresponding quinones.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include quinones, hydroquinones, and substituted derivatives .
Scientific Research Applications
2-(3-METHOXYPHENYL)-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-METHOXYPHENYL)-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of dopamine receptors, making it a potential candidate for antipsychotic drugs . The compound’s effects are mediated through binding to the receptor’s allosteric site, influencing neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
2-(3-METHOXYPHENYL)-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE can be compared with other isoindoline-1,3-dione derivatives, such as:
Isoindoline-1,3-dione: A simpler analog with similar reactivity but fewer functional groups.
Benzo[de]isoquinoline-1,3-dione: Another derivative with different substitution patterns and applications.
4-Benzylideneisoquinoline-1,3(2H,4H)-dione: Known for its use in DNA topoisomerase inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities .
Properties
Molecular Formula |
C23H20N2O4 |
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Molecular Weight |
388.4g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C23H20N2O4/c1-28-16-5-2-4-15(14-16)25-22(26)18-7-3-6-17-20(24-10-12-29-13-11-24)9-8-19(21(17)18)23(25)27/h2-9,14H,10-13H2,1H3 |
InChI Key |
GOTQYHSTPRKSHE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O |
Origin of Product |
United States |
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